molecular formula C25H23N3O4S B14020870 Ethyl 5-[[3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]-3-methylthiophene-2-carboxylate CAS No. 6590-40-5

Ethyl 5-[[3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]-3-methylthiophene-2-carboxylate

Cat. No.: B14020870
CAS No.: 6590-40-5
M. Wt: 461.5 g/mol
InChI Key: UBJVPIZBBFARLG-UHFFFAOYSA-N
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Description

Ethyl 5-[[3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a thiophene ring, and various functional groups that contribute to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[[3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Introduction of the Phenyl and Methoxyphenyl Groups: The phenyl and methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Thiophene Ring: The thiophene ring is synthesized via a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The final step involves coupling the pyrazole and thiophene rings through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[[3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for amination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[[3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]-3-methylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 5-[[3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 5-[[3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]-3-methylthiophene-2-carboxylate can be compared with other similar compounds, such as:

    Indole Derivatives: These compounds also feature heterocyclic rings and are known for their biological activities.

    Imidazole Derivatives: Similar in structure to pyrazoles, imidazoles are also used in various therapeutic applications.

    Triazole Derivatives: Known for their stability and biological activities, triazoles are often used in medicinal chemistry.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

CAS No.

6590-40-5

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

ethyl 5-[[3-(4-methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C25H23N3O4S/c1-4-32-25(30)23-16(2)14-21(33-23)26-24(29)20-15-28(18-8-6-5-7-9-18)27-22(20)17-10-12-19(31-3)13-11-17/h5-15H,4H2,1-3H3,(H,26,29)

InChI Key

UBJVPIZBBFARLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C

Origin of Product

United States

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